1,3-Dichloro-5-methyl-2-nitrobenzene

説明

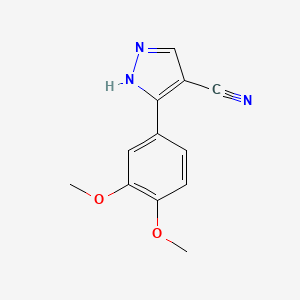

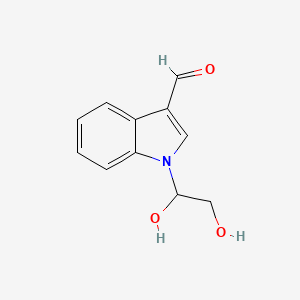

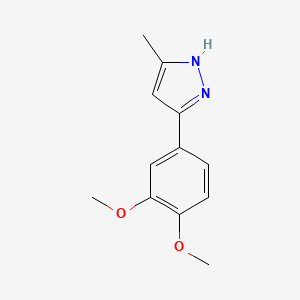

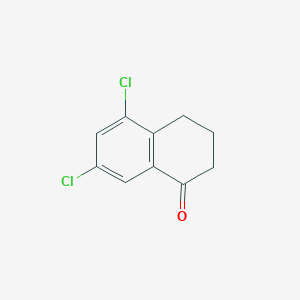

1,3-Dichloro-5-methyl-2-nitrobenzene is an organic compound with the formula C7H5Cl2NO2 . It is one of several isomeric dichloronitrobenzenes . It is an off-white solid that is soluble in conventional organic solvents .

Synthesis Analysis

The compound can be prepared by oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-5-methyl-2-nitrobenzene is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .Chemical Reactions Analysis

1,3-Dichloro-5-methyl-2-nitrobenzene was used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .Physical And Chemical Properties Analysis

1,3-Dichloro-5-methyl-2-nitrobenzene is an off-white solid . It has a molecular weight of 206.03 . It is soluble in conventional organic solvents .科学的研究の応用

Structural and Computational Analysis

1,3-Dichloro-5-nitrobenzene has been studied for its unique intermolecular interactions in crystal structures. Researchers Bosch, Bowling, and Speetzen (2022) found that the size of the halogen atom in such compounds significantly affects nonbonded close contacts between molecules, leading to different types of interactions like π-stacked, halogen...O(nitro), and C-H...O(nitro) interactions (Bosch, Bowling, & Speetzen, 2022).

Crystallography Studies

The crystalline structure of related compounds, such as 2,6-Dichloro-4-nitrotoluene, has been investigated, revealing insights into molecular arrangement and interactions. Medjroubi et al. (2017) reported that the nitro group in such compounds is slightly inclined to the benzene ring, influencing the overall molecular structure (Medjroubi et al., 2017).

Electrophilic Aromatic Substitution

The behavior of 1,3-dichloro-2-nitrobenzene in electrophilic aromatic substitution reactions has been a topic of interest. Melhuish, Moodie, Payne, and Schofield (1988) studied its reaction yields and kinetics in different acidic environments, providing valuable insights into its chemical reactivity (Melhuish et al., 1988).

Dissociative Electron Attachment Studies

Research on nitrobenzene derivatives, including chloronitrobenzene variants, has been conducted to understand their behavior in electron attachment processes. Asfandiarov et al. (2007) explored the formation of negative ions in these compounds, contributing to the understanding of their electronic properties (Asfandiarov et al., 2007).

Solubility and Chemical Interaction Studies

Abraham model solute descriptors for dichloronitrobenzenes have been calculated based on their solubilities in various solvents. Brumfield et al. (2015) utilized experimental data to derive these descriptors, aiding in the prediction of solute-solvent interactions (Brumfield et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

将来の方向性

特性

IUPAC Name |

1,3-dichloro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAILBXQTJDSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-methyl-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)